molecular formula H7NSi2 B8423269 CID 533837

CID 533837

Cat. No. B8423269
M. Wt: 77.23 g/mol
InChI Key: RKSZCOGKXZGLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653458B1

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|

Inputs

Step One
Name
stainless steel
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
Name
Quantity
320 mL
Type
reactant
Smiles
[SiH3]N[SiH3]
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[SiH3])(F)F
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.[OH-].[NH4+].O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was sealed
CUSTOM
Type
CUSTOM
Details
partially submerged in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The bomb was cooled in a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Aqueous methanol (50%, 1.2 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated under reduced pressure to one half volume in order
CUSTOM
Type
CUSTOM
Details
to remove most of the methanol
ADDITION
Type
ADDITION
Details
Water (600 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
treated with charcoal (5 g)
FILTRATION
Type
FILTRATION
Details
hot filtered through Celite
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried at 90° C./0.2 mmHg for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to give a constant weight of 87.4 g (89%) of tan, crystalline solid

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06653458B1

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|

Inputs

Step One
Name
stainless steel
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
Name
Quantity
320 mL
Type
reactant
Smiles
[SiH3]N[SiH3]
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[SiH3])(F)F
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.[OH-].[NH4+].O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was sealed
CUSTOM
Type
CUSTOM
Details
partially submerged in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The bomb was cooled in a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Aqueous methanol (50%, 1.2 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated under reduced pressure to one half volume in order
CUSTOM
Type
CUSTOM
Details
to remove most of the methanol
ADDITION
Type
ADDITION
Details
Water (600 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
treated with charcoal (5 g)
FILTRATION
Type
FILTRATION
Details
hot filtered through Celite
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried at 90° C./0.2 mmHg for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to give a constant weight of 87.4 g (89%) of tan, crystalline solid

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06653458B1

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.[C@@H:2]1([N:11]2[C:21]3[N:20]=[C:18]([NH2:19])[NH:17][C:15](=O)[C:14]=3[N:13]=[CH:12]2)[O:10][C@H:7]([CH2:8][OH:9])[C@@H:5]([OH:6])[C@H:3]1[OH:4].[SiH3][NH:23][SiH3].FC(F)(F)S(O[SiH3])(=O)=O.C(O)(C)C.[OH-].[NH4+].O>CS(C)=O.CO.C1(C)C=CC=CC=1>[CH:12]1[N:11]([CH:2]2[O:10][CH:7]([CH2:8][OH:9])[CH:5]([OH:6])[CH:3]2[OH:4])[C:21]2[N:20]=[C:18]([NH2:19])[N:17]=[C:15]([NH2:23])[C:14]=2[N:13]=1 |f:0.1,4.5.6.7|

Inputs

Step One
Name
stainless steel
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
O.[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(=O)NC(N)=NC12
Name
Quantity
320 mL
Type
reactant
Smiles
[SiH3]N[SiH3]
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Smiles
FC(S(=O)(=O)O[SiH3])(F)F
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
isopropanol ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O.[OH-].[NH4+].O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bomb was sealed
CUSTOM
Type
CUSTOM
Details
partially submerged in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The bomb was cooled in a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Aqueous methanol (50%, 1.2 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated under reduced pressure to one half volume in order
CUSTOM
Type
CUSTOM
Details
to remove most of the methanol
ADDITION
Type
ADDITION
Details
Water (600 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
treated with charcoal (5 g)
FILTRATION
Type
FILTRATION
Details
hot filtered through Celite
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water (200 mL)
CUSTOM
Type
CUSTOM
Details
dried at 90° C./0.2 mmHg for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to give a constant weight of 87.4 g (89%) of tan, crystalline solid

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.